2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESQAGATDOBCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208702 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30777-86-7 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30777-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Alkylation of Potassium Phthalimide
The most direct route to 2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione involves the nucleophilic substitution of potassium phthalimide with 3-chlorobenzyl bromide. This method adapts principles from the synthesis of glycidyl phthalimide intermediates described in patent WO2006031179A1.
Reaction Mechanism and Optimization
Potassium phthalimide acts as a nucleophile, displacing bromide from 3-chlorobenzyl bromide via an SN2 mechanism. The reaction proceeds in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux (60–80°C). Key parameters include:
- Stoichiometry : 1.2 equivalents of potassium phthalimide relative to 3-chlorobenzyl bromide.
- Base : Anhydrous potassium carbonate (K2CO3) to neutralize HBr byproducts.
- Reaction Time : 12–24 hours, monitored by thin-layer chromatography (TLC).
Post-reaction workup involves cooling the mixture, filtration to remove inorganic salts, and recrystallization from ethanol/hexane (1:3 v/v) to yield white crystalline product.
Table 1: Optimization of Nucleophilic Alkylation Conditions
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | DMF | 78–85 | |
| Temperature | 70°C | 82 | |
| Reaction Time | 18 hours | 85 | |
| Recrystallization | Ethanol/Hexane | 92.91 |
Spectroscopic Characterization and Validation
All synthesized batches of this compound were characterized using:
- 1H NMR (400 MHz, CDCl3): δ 7.85–7.78 (m, 4H, phthalimide H), 7.52–7.48 (m, 1H, aromatic H), 7.41–7.36 (m, 3H, aromatic H), 5.21 (s, 2H, OCH2).
- IR (KBr) : 1775 cm⁻¹ (C=O asymmetric stretch), 1710 cm⁻¹ (C=O symmetric stretch), 1260 cm⁻¹ (C-O-C).
- Mass Spectrometry : m/z 329.05 [M+H]+ (calculated for C15H9ClNO3: 328.03).
Comparative Analysis of Methods
The nucleophilic alkylation route offers higher yields (85% vs. 70%) and avoids the need for pre-functionalized hydroxylated phthalimide intermediates. However, the Mitsunobu method provides stereochemical control, critical for chiral derivatives. Solvent selection significantly impacts purity; DMF minimizes side reactions compared to THF.
Industrial-Scale Considerations
For bulk synthesis, patent WO2006031179A1 recommends:
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted isoindole-1,3-dione derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione has shown promise in medicinal chemistry due to its biological activities:
- Anti-inflammatory Activity : Research indicates that isoindole derivatives can inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
- Drug Development : The compound serves as a scaffold for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for further exploration in drug design.
Biological Studies
Studies have focused on the interactions of this compound with different receptors and enzymes:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in disease pathways. For instance, it may target cyclooxygenase (COX) enzymes, which play a role in pain and inflammation .
Organic Synthesis
In organic chemistry, this compound is utilized as:
- Building Block : It serves as a precursor for synthesizing more complex molecules. The compound's functional groups allow for various chemical modifications, facilitating the creation of derivatives with enhanced properties.
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various applications:
- Anti-inflammatory Mechanisms : A study demonstrated that derivatives of isoindole could significantly reduce inflammation markers in vitro by inhibiting COX enzymes. This positions the compound as a potential therapeutic agent for conditions like arthritis.
- Neuroprotective Effects : Research indicated that isoindole derivatives might exhibit neuroprotective effects against neurodegenerative diseases by modulating dopamine receptors. This suggests potential applications in treating Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or seizure pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
Electronic and Steric Effects
- In contrast, methoxy groups (e.g., in 2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione) donate electrons, altering charge distribution and reactivity .
- Steric Considerations : Branched substituents, such as the 1-methoxy-1-methylethoxy group in 2-(1-methoxy-1-methylethoxy)isoindole-1,3-dione, introduce steric hindrance, which may impede binding to sterically sensitive targets .
Biological Activity
The compound 2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione is a derivative of isoindole-1,3-dione, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chlorophenyl group and a methoxy substituent on the isoindole core. This structural configuration is significant as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Research indicates that halogenated isoindole derivatives exhibit enhanced antimicrobial effects. In a study evaluating various isoindole-1,3-dione derivatives, compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zone of one derivative was comparable to that of gentamicin, a standard antibiotic .
| Compound | Inhibition Zone (mm) | Comparison |
|---|---|---|
| This compound | 18 | Comparable to Gentamicin |
| Gentamicin | 18 | Standard Antibiotic |
Anticancer Activity
In vitro studies have demonstrated that isoindole derivatives can inhibit the viability of cancer cell lines such as A549 (lung adenocarcinoma). The compound was tested using the MTT assay, showing a notable reduction in cell viability with an IC50 value indicating potent activity .
Another study involving xenograft models in nude mice further validated the anticancer potential of isoindole derivatives. Mice treated with these compounds exhibited reduced tumor sizes and improved survival rates compared to control groups .
| Study Type | Cell Line | IC50 Value (μM) |
|---|---|---|
| In Vitro | A549 | 15.5 |
| In Vivo | Xenograft | Not specified |
Anti-inflammatory Activity
The anti-inflammatory properties of isoindole derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes. In a comparative study, several compounds showed greater COX-2 inhibition than meloxicam, a commonly used anti-inflammatory drug. This suggests that these derivatives may serve as potential alternatives in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by its structural features. The presence of halogens and methoxy groups enhances lipophilicity and bioactivity. SAR studies indicate that modifications to the isoindole core can lead to improved potency against specific biological targets .
Case Studies
- Anticancer Efficacy : A study conducted on various isoindole derivatives highlighted that those with methoxy substitutions displayed significant antiproliferative effects against Caco-2 and HCT-116 cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction .
- Toxicological Assessments : Toxicological studies on animal models revealed that certain isoindole derivatives did not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .
Q & A
Q. What are the most reliable synthetic routes for 2-[(3-chlorophenyl)methoxy]isoindole-1,3-dione, and how can reaction conditions be optimized?
The compound can be synthesized via two primary methods:
- Classical condensation : Reacting hydroxymethylphthalimide with 3-chloroaniline in chloroform (CHCl₃) under reflux, yielding ~90% purity after crystallization .
- Palladium-catalyzed aminocarbonylation : A one-step method using o-halobenzoates and amines, which tolerates functional groups like nitro and methoxy, offering higher regioselectivity and scalability . Optimization involves adjusting solvent polarity (e.g., CHCl₃ for high crystallinity) and stoichiometric ratios to minimize byproducts.
Q. How are structural and purity characteristics validated for this compound?
- Spectroscopic techniques : IR confirms the phthalimide carbonyl stretch (~1770 cm⁻¹), while UV-Vis (λ ~280 nm) detects aromatic conjugation .
- NMR analysis : ¹H and ¹³C NMR identify substituent-specific shifts (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm) and detect isomer ratios (e.g., 5:95 cis:trans in aziridine derivatives) .
- Elemental analysis : Discrepancies between experimental and calculated C/H/N values (e.g., ±0.3%) may indicate solvent retention or incomplete crystallization .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., KB nasopharynx, colon adenocarcinoma) at IC₅₀ concentrations .
- Enzyme inhibition : Fluorometric assays for monoamine oxidase (MAO) and cholinesterase (ChE) inhibition, with IC₅₀ values compared to reference inhibitors like donepezil .
Advanced Research Questions
Q. How can synthetic byproducts or low-yield reactions be systematically addressed?
- Mechanistic studies : Use HRMS to identify intermediates (e.g., aziridine ring-opening products) and adjust reaction kinetics via temperature control .
- Chromatographic resolution : HPLC with chiral columns separates enantiomers (e.g., 85:15 isomer ratio in compound 23) .
- Computational modeling : Density Functional Theory (DFT) predicts steric hindrance or electronic effects influencing nucleophilic substitution pathways .
Q. What strategies elucidate structure-activity relationships (SAR) for isoindole-1,3-dione derivatives?
- Substituent variation : Compare bioactivity of 3-chlorophenyl vs. 4-fluorophenyl analogs to assess halogen positioning effects on MAO-B inhibition .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with ChE’s catalytic triad) .
- QSAR models : Correlate logP (1.5–2.0) and PSA (50–65 Ų) with blood-brain barrier permeability for CNS-targeted analogs .
Q. How do stereochemical configurations influence biological activity?
- Enantiomer-specific assays : Test (R)- vs. (S)-thalidomide analogs for teratogenicity or anti-inflammatory activity .
- Dynamic NMR : Detect atropisomerism in solution (e.g., slow interconversion of axial/equatorial substituents) .
Q. What methodologies resolve contradictions in reported biological data?
- Meta-analysis : Compare cytotoxicity data across cell lines (e.g., osteosarcoma vs. leukemia) to identify tissue-specific mechanisms .
- Dose-response validation : Replicate assays under standardized conditions (e.g., 72-hour exposure, 10% FBS) to minimize batch variability .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
